molecular formula C12H16O4 B14004463 Acetic acid, 2,2'-(1,4-cyclohexanediylidene)bis-, dimethyl ester CAS No. 91158-09-7

Acetic acid, 2,2'-(1,4-cyclohexanediylidene)bis-, dimethyl ester

Cat. No.: B14004463
CAS No.: 91158-09-7
M. Wt: 224.25 g/mol
InChI Key: GSHRQCJRTDFSDE-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester is a chemical compound with the molecular formula C12H16O4. It contains a six-membered cyclohexane ring with two acetic acid ester groups attached at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester typically involves the esterification of acetic acid derivatives with cyclohexanediylidene compounds. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release acetic acid, which can then participate in various metabolic pathways. The cyclohexanediylidene moiety may interact with cellular components, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

91158-09-7

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 2-[4-(2-methoxy-2-oxoethylidene)cyclohexylidene]acetate

InChI

InChI=1S/C12H16O4/c1-15-11(13)7-9-3-5-10(6-4-9)8-12(14)16-2/h7-8H,3-6H2,1-2H3

InChI Key

GSHRQCJRTDFSDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCC(=CC(=O)OC)CC1

Origin of Product

United States

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